
2,5-Undecadiyne, 1-bromo-10-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Undecadiyne, 1-bromo-10-methyl- is an organic compound with a unique structure characterized by a bromo group and a methyl group attached to an undecadiyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Undecadiyne, 1-bromo-10-methyl- typically involves the coupling of appropriate precursors under specific conditions. One common method is the Sonogashira coupling reaction, which involves the reaction of a bromoalkyne with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Undecadiyne, 1-bromo-10-methyl- can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
Reduction Reactions: Reduction of the bromo group can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is a typical reducing agent.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
2,5-Undecadiyne, 1-bromo-10-methyl- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological systems and the development of bioactive compounds.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2,5-Undecadiyne, 1-bromo-10-methyl- depends on the specific reactions it undergoes. For example:
Substitution Reactions: The bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation Reactions: The compound undergoes electron transfer processes, leading to the formation of oxidized products.
Reduction Reactions: The bromo group is reduced, typically involving the addition of hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Undecadiyne: Lacks the bromo and methyl groups, making it less reactive in substitution reactions.
1-Bromo-2,5-Undecadiyne: Similar structure but without the methyl group, affecting its steric and electronic properties.
10-Methyl-2,5-Undecadiyne: Lacks the bromo group, reducing its reactivity in nucleophilic substitution.
Uniqueness
The combination of these functional groups allows for a diverse range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
60187-97-5 |
|---|---|
Molekularformel |
C12H17Br |
Molekulargewicht |
241.17 g/mol |
IUPAC-Name |
1-bromo-10-methylundeca-2,5-diyne |
InChI |
InChI=1S/C12H17Br/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12H,5-6,8,10-11H2,1-2H3 |
InChI-Schlüssel |
WJAMAHUTCANCFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC#CCC#CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


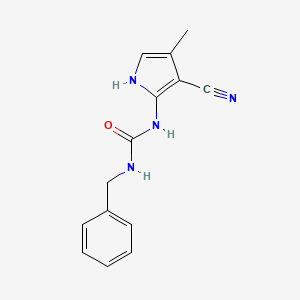
![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)
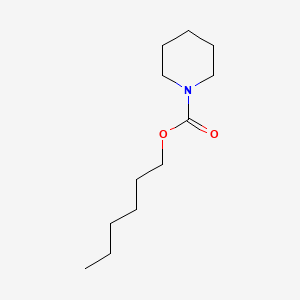
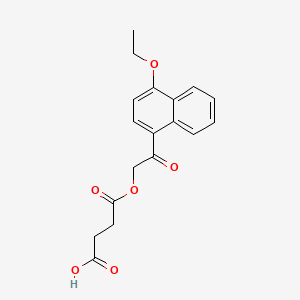
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)


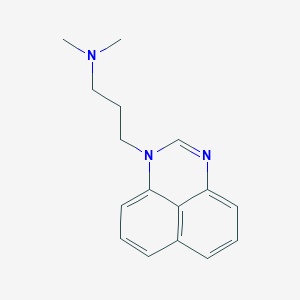
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
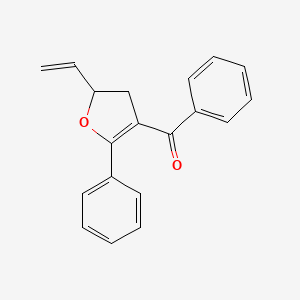
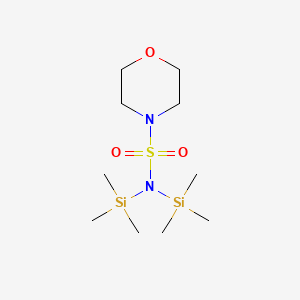
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
